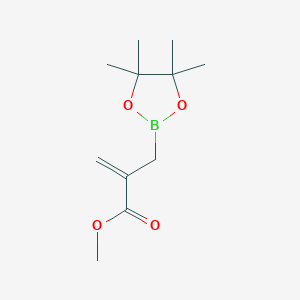

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate

Description

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate (CAS: 372193-92-5) is a boron-containing acrylate ester characterized by a methyl acrylate group linked to a pinacol boronate ester via a methylene bridge. Its molecular formula is C₁₆H₂₁BO₄, with a molecular weight of 288.15 g/mol . The compound is typically stored under inert conditions (2–8°C) due to the hydrolytic sensitivity of the dioxaborolane ring. Its primary applications include serving as a monomer in polymer chemistry and a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated systems .

Properties

Molecular Formula |

C11H19BO4 |

|---|---|

Molecular Weight |

226.08 g/mol |

IUPAC Name |

methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]prop-2-enoate |

InChI |

InChI=1S/C11H19BO4/c1-8(9(13)14-6)7-12-15-10(2,3)11(4,5)16-12/h1,7H2,2-6H3 |

InChI Key |

NABIITITZKFPLE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(=C)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other relevant activities.

- Molecular Formula : C15H21BO4

- Molar Mass : 276.14 g/mol

- CAS Number : 149989-77-5

Biological Activity Overview

The biological activity of the compound has been explored in various studies. Here are the key findings:

Antimicrobial Activity

Research indicates that derivatives of dioxaborolane compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for similar compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. Some compounds showed MIC values ranging from 0.5 to 8 μg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been suggested through structural analogs:

- Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.126 μM against tumor cells while showing significantly less toxicity towards non-cancerous cells .

The proposed mechanisms for the observed biological activities include:

- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells through caspase activation.

- Antibacterial Mechanism : The dioxaborolane moiety may disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Safety and Toxicity

Preliminary toxicity studies indicate that some derivatives exhibit acceptable safety profiles at high doses (e.g., 800 mg/kg) in animal models without significant adverse effects . Further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Applications in Organic Synthesis

-

Borylation Reactions :

- The compound serves as a versatile reagent in borylation reactions. Borylation is a key step in the synthesis of arylboronic acids and their derivatives. These compounds are crucial intermediates in organic synthesis and are widely used in cross-coupling reactions such as Suzuki-Miyaura coupling .

- Case Study: Research has demonstrated the successful use of methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate in the borylation of aryl halides under mild conditions. This method allows for the formation of complex aryl structures with high yields and selectivity .

-

Synthesis of Pharmaceuticals :

- The compound has been utilized in the synthesis of various pharmaceutical agents. Its ability to introduce boron into organic molecules makes it valuable for developing new drugs with enhanced biological activity.

- Case Study: A study highlighted the use of this compound in synthesizing novel anticancer agents that target specific cancer cell lines. The resulting compounds exhibited significant cytotoxicity against several types of cancer cells while maintaining low toxicity to normal cells .

-

Polymer Chemistry :

- This compound can be incorporated into polymer matrices to create materials with tailored properties. Its presence can enhance mechanical strength and thermal stability.

- Research indicates that polymers derived from this compound demonstrate improved performance in applications such as coatings and adhesives due to their enhanced adhesion properties and resistance to environmental degradation .

Applications in Medicinal Chemistry

-

Drug Development :

- The incorporation of the dioxaborolane structure into drug candidates has been shown to improve pharmacokinetic properties such as solubility and bioavailability.

- A recent investigation into pyrimidine-based drugs indicated that derivatives containing this compound exhibited promising activity against multidrug-resistant bacterial strains .

-

Targeted Therapy :

- The ability to modify the structure of this compound allows researchers to design targeted therapies for specific diseases. Its application in creating prodrugs that release active pharmaceutical ingredients selectively at disease sites is currently being explored.

- A notable example includes the development of targeted anticancer therapies that utilize this compound to deliver cytotoxic agents directly to tumor cells while sparing healthy tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups and Substituents

Table 1: Key Structural and Physical Properties

Key Observations :

Electronic Effects :

- The trifluoromethyl group in E-3m (Table 1) enhances electrophilicity and hydrolytic stability compared to the parent compound, making it suitable for prodrug applications .

- Methoxy-substituted derivatives (e.g., C₁₅H₂₁BO₅) exhibit electron-donating effects, altering reactivity in cross-coupling reactions .

Steric Considerations :

- Ethyl esters (e.g., C₁₁H₁₉BO₄) offer reduced steric hindrance compared to methyl esters, improving reaction kinetics in Suzuki-Miyaura couplings .

- Phenyl spacers (e.g., in E-3m) introduce rigidity, which may limit conformational flexibility in polymer backbones .

Reactivity in Cross-Couplings :

- The acrylate group in the target compound enables conjugate addition reactions, unlike phenylacetate analogues, which are more suited for aryl-aryl bond formations .

Key Observations :

- Hydrolytic Stability : Electron-withdrawing groups (e.g., CF₃) or steric protection (e.g., methyl substituents) improve stability against hydrolysis .

- Catalytic Requirements : Palladium catalysts are commonly used for synthesizing aryl-boronate acrylates, while condensation reactions dominate for methylene-linked derivatives .

Preparation Methods

Solvent and Temperature Profiles

Comparative studies highlight DCM as optimal for metal-free routes (82% yield at 60°C), whereas ethanol excels in alkali-mediated methods (75% yield at 22°C). Elevated temperatures in metal-catalyzed systems (80°C) are necessary to overcome kinetic barriers.

Catalytic vs. Stoichiometric Systems

-

Catalytic Efficiency : Pd-based systems require 5 mol% catalyst for 68% yield, whereas stoichiometric BBr3 achieves higher yields (82%) but generates more waste.

-

Green Chemistry Metrics : The atom economy of the metal-free route (89%) surpasses transition metal methods (72%) due to avoided auxiliary ligands.

Comparative Analysis of Synthetic Methods

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming structure. The 1H NMR spectrum exhibits characteristic signals: a singlet for the pinacol methyl groups (δ 1.26 ppm, 12H), a triplet for the acrylate methylene (δ 2.16 ppm), and a downfield singlet for the acrylate β-proton (δ 7.70 ppm). 11B NMR reveals a sharp peak at δ 30.2 ppm, consistent with tetracoordinated boron.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 288.1 ([M+H]+), aligning with the molecular formula C16H21BO4 .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate?

Answer:

The compound is typically synthesized via a two-step process:

Esterification : Reacting acrylic acid derivatives with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl acrylate intermediate.

Boronate Protection : Introducing the pinacol boronic ester group through a substitution reaction using pinacol borane (HBpin) or cross-coupling with pre-functionalized substrates.

Key Considerations :

- Monitor reaction pH and temperature to prevent ester hydrolysis or boronate decomposition.

- Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves yield .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

Use a combination of spectroscopic and analytical techniques:

- Compare with literature data for structurally similar boronate esters (e.g., ethyl derivatives in ).

Advanced: How does steric hindrance from the methylene bridge impact reactivity in Suzuki-Miyaura couplings?

Answer:

The methylene spacer between the acrylate and dioxaborolane groups introduces steric constraints, potentially slowing transmetallation steps.

Methodological Recommendations :

- Optimize catalyst systems: Use Pd(PPh₃)₄ or SPhos ligands to enhance turnover.

- Increase reaction temperatures (80–100°C) or employ microwave-assisted synthesis to overcome kinetic barriers.

- Compare reactivity with less hindered analogs (e.g., ’s benzoate derivative) to isolate steric effects .

Advanced: How can computational modeling predict regioselectivity in radical polymerization involving this monomer?

Answer:

- DFT Calculations : Model the acrylate’s frontier molecular orbitals (HOMO/LUMO) to predict radical attack sites.

- MD Simulations : Assess polymer chain propagation dynamics under varying solvent conditions (e.g., toluene vs. DMF).

- Validate with experimental data (e.g., GPC for molecular weight distribution) and compare to similar monomers (e.g., ’s cyclohexyl acrylate) .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

- Storage : Amber glass vials under inert gas (Ar/N₂) at –20°C to prevent moisture-induced boronate hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps.

- Monitor degradation via TLC or NMR; hydrolyzed boronic acids show distinct δ ~7–8 ppm aromatic shifts .

Advanced: How to resolve contradictory NMR data for boronate-containing intermediates?

Answer:

Contradictions may arise from solvent polarity, concentration, or dynamic equilibria (e.g., boronate ↔ boronic acid).

Strategies :

- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects.

- Variable-temperature NMR to detect rotational barriers or tautomerism.

- Cross-validate with X-ray structures (e.g., ’s crystallographic data) .

Basic: What are the primary applications of this compound in polymer science?

Answer:

- Crosslinking Agent : The boronate group enables dynamic covalent bonds for self-healing polymers.

- Functional Monomer : Incorporate into copolymers for stimuli-responsive materials (pH/light-triggered degradation).

- Validation : Characterize via DSC (Tg shifts) and rheology (viscoelasticity) .

Advanced: How to analyze competing reaction pathways in boronate-mediated click chemistry?

Answer:

- Mechanistic Probes : Use isotopic labeling (¹⁸O in pinacol) or kinetic isotope effects to track pathway dominance.

- In Situ Monitoring : Employ Raman spectroscopy or MALDI-TOF to detect transient intermediates.

- Compare with analogous systems (e.g., ’s acrylic acid derivative) to identify substituent effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid acrylate vapor inhalation.

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent boronate hydrolysis .

Advanced: How to design high-throughput screens for optimizing catalytic coupling reactions?

Answer:

- Workflow :

- Use automated liquid handlers to vary catalysts (Pd, Ni), bases (K₂CO₃, CsF), and solvents.

- Analyze yields via UPLC-MS or fluorescence assays.

- Apply machine learning (e.g., random forest models) to identify optimal conditions.

- Reference : Adapt strategies from ’s ligand design frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.